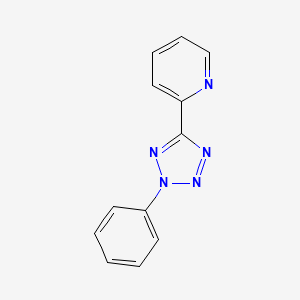

2-(2-Phenyl-2H-tetrazol-5-yl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-phenyltetrazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5/c1-2-6-10(7-3-1)17-15-12(14-16-17)11-8-4-5-9-13-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYKHAUXSQCVMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C(N=N2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20730630 | |

| Record name | 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20730630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507270-06-6 | |

| Record name | 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20730630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine

Introduction and Strategic Significance

The heterocycle 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine is a molecule of significant interest within the fields of medicinal chemistry and materials science.[1] Its rigid, planar structure and specific arrangement of nitrogen atoms make it a valuable scaffold for interacting with biological targets. Notably, derivatives of this compound have been identified as highly potent and selective antagonists for the metabotropic glutamate subtype 5 (mGlu5) receptor, presenting opportunities for developing novel therapeutics for neurological disorders.[2] The tetrazole ring itself is often employed as a bioisosteric replacement for a carboxylic acid group in drug design, offering similar acidity and spatial properties but with improved metabolic stability and cell membrane permeability.[3]

This guide provides a comprehensive overview of the primary synthetic strategies for constructing this molecule, focusing on the underlying chemical principles, causality behind procedural choices, and detailed, field-tested protocols. We will explore two principal and divergent pathways: the direct construction of the tetrazole ring via [3+2] cycloaddition and the N-arylation of a pre-formed tetrazole scaffold. Each approach offers distinct advantages and challenges, and the optimal choice depends on factors such as starting material availability, desired scale, and required isomeric purity.

Core Synthetic Strategy: [3+2] Cycloaddition of Phenyl Azide and 2-Cyanopyridine

The most direct and atom-economical approach to the tetrazole ring is the [3+2] cycloaddition, a formal Huisgen cycloaddition, between an azide and a nitrile.[4] In this case, the reaction involves phenyl azide and 2-cyanopyridine.

Mechanistic Rationale and Causality

The reaction proceeds by the addition of the azide anion to the activated nitrile carbon.[5] While sometimes depicted as a concerted process, evidence suggests a stepwise mechanism, particularly when catalyzed.[4][5] The nitrile's electrophilicity is the critical barrier to this reaction. Without activation, harsh conditions (high temperatures and pressures) are often required. Therefore, a catalyst—typically a Lewis acid (e.g., zinc salts, aluminum chloride) or a Brønsted acid (e.g., ammonium chloride)—is employed.[5][6] The catalyst coordinates to the nitrogen of the nitrile group, significantly increasing its electrophilicity and rendering it susceptible to nucleophilic attack by the azide.

A crucial consideration in this synthesis is regioselectivity. The cycloaddition can theoretically yield two distinct isomers: the 2,5-disubstituted product (the target molecule) and the 1,5-disubstituted isomer. The distribution of these products is governed by a combination of steric and electronic factors, with the 2,5-isomer often being the thermodynamically more stable product.[4][7]

Experimental Protocol: Cycloaddition Route

This protocol is a representative procedure based on established methods for tetrazole synthesis from nitriles.[5][6]

Materials:

-

2-Cyanopyridine (1.0 eq)

-

Phenyl Azide (1.1 eq)

-

Zinc Chloride (anhydrous, 1.2 eq) or Ammonium Chloride (1.2 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric Acid (1 M)

-

Ethyl Acetate

-

Brine

Procedure:

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-cyanopyridine (1.0 eq) and anhydrous DMF.

-

Catalyst Addition: Add the chosen catalyst (e.g., anhydrous zinc chloride, 1.2 eq) to the solution. Stir the mixture at room temperature for 15 minutes to allow for coordination.

-

Azide Addition: Carefully add phenyl azide (1.1 eq) to the reaction mixture. Caution: Phenyl azide is a potentially explosive compound and should be handled with appropriate care behind a blast shield.

-

Reaction: Heat the mixture to 120-130 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction to room temperature. Pour the mixture into a beaker containing 1 M HCl (aq). This step protonates the tetrazole and precipitates the product.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Data Summary: Cycloaddition Conditions

| Parameter | Condition A | Condition B | Rationale & Impact |

| Catalyst | ZnCl₂ (Lewis Acid) | NH₄Cl (Brønsted Acid) | Zinc salts are often more effective but require strictly anhydrous conditions. Ammonium chloride is less sensitive to moisture.[6] |

| Solvent | DMF | Toluene | DMF is a polar aprotic solvent that effectively solubilizes the reagents and salts. Toluene can also be used, often requiring higher temperatures. |

| Temperature | 120 °C | 150 °C (Microwave) | Higher temperatures accelerate the reaction. Microwave irradiation can dramatically reduce reaction times.[8] |

| Typical Yield | 60-75% | 70-85% | Yield is highly dependent on the complete conversion and effective purification to separate isomers. |

Alternative Strategy: N-Arylation of a Pre-formed Tetrazole Ring

An alternative and often more regioselective approach involves forming the C-N bond between a pre-synthesized tetrazole ring and a suitable partner via a cross-coupling reaction. This strategy circumvents the issue of isomer formation inherent in the cycloaddition method. Two logical disconnections exist:

-

Route A: Coupling of 5-(pyridin-2-yl)-1H-tetrazole with a phenylating agent like phenylboronic acid.

-

Route B: Coupling of 5-phenyl-1H-tetrazole with a pyridinating agent like 2-halopyridine or pyridin-2-ylboronic acid.

The Chan-Evans-Lam (CEL) copper-catalyzed N-arylation is particularly well-suited for this transformation, offering mild conditions and tolerance for a variety of functional groups.[9][10]

Experimental Protocol: Chan-Evans-Lam N-Arylation (Route A)

This protocol is adapted from procedures for similar copper-catalyzed N-arylations of tetrazoles.[9][10]

Materials:

-

5-(Pyridin-2-yl)-1H-tetrazole (1.0 eq)

-

Phenylboronic acid (1.5 eq)

-

Copper(II) Acetate (Cu(OAc)₂, 0.1 eq) or Copper(I) Oxide (Cu₂O, 0.05 eq)[10]

-

Pyridine (2.0 eq, as base and ligand)

-

Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO)[10]

-

Molecular Sieves (4 Å)

Procedure:

-

Setup: To an oven-dried flask, add 5-(pyridin-2-yl)-1H-tetrazole (1.0 eq), phenylboronic acid (1.5 eq), Cu(OAc)₂ (0.1 eq), and powdered 4 Å molecular sieves.

-

Solvent and Base: Add the solvent (e.g., DCM) followed by pyridine (2.0 eq).

-

Reaction: Stir the mixture at room temperature under an air atmosphere (the oxidant for the catalytic cycle) for 24-48 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst and molecular sieves. Wash the pad with additional DCM.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the target compound.

Data Summary: N-Arylation Conditions

| Parameter | Condition | Rationale & Impact |

| Copper Source | Cu(OAc)₂, Cu₂O | Both are effective pre-catalysts. Cu₂O nanoparticles have been shown to be highly efficient.[10] |

| Base | Pyridine, Triethylamine | The base is crucial for the transmetalation step. Pyridine can also act as a ligand to stabilize the copper catalyst. |

| Atmosphere | Air / O₂ | The Chan-Evans-Lam reaction is an aerobic coupling; an oxidant is required to regenerate the active Cu(II) or Cu(III) species. |

| Typical Yield | 75-90% | This method often provides higher yields and cleaner reaction profiles than the cycloaddition due to its high regioselectivity for N2-arylation. |

Purification and Characterization

Regardless of the synthetic route, the final product must be rigorously purified and characterized to confirm its identity and purity.

-

Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is effective for crystalline solids. For oils or inseparable mixtures, silica gel column chromatography is the standard method.

-

Characterization: The structure of this compound (C₁₂H₉N₅) is confirmed by a suite of spectroscopic techniques.[11]

| Technique | Expected Data / Observation |

| ¹H NMR | Aromatic protons in the range of δ 7.4-9.0 ppm. Distinct multiplets for the phenyl and pyridyl rings. |

| ¹³C NMR | Signals for 12 distinct carbons. The tetrazole carbon (C5) typically appears in the δ 160-165 ppm range. |

| Mass Spec (HRMS) | Calculated m/z for [M+H]⁺: 224.0931. The observed mass should be within 5 ppm of the calculated value. |

| FT-IR (cm⁻¹) | Absence of characteristic azide (~2100 cm⁻¹) and nitrile (~2230 cm⁻¹) stretches. Presence of C=N and C=C aromatic stretches (~1400-1600 cm⁻¹). |

Critical Safety Considerations

-

Azides: Sodium azide and organic azides (like phenyl azide) are highly toxic and potentially explosive.[5] They should be handled with extreme caution in a well-ventilated fume hood, avoiding contact with acids (which generate toxic hydrazoic acid gas) and heavy metals.[5] All manipulations should be conducted behind a safety shield.

-

Solvents: Anhydrous solvents like DMF can be harmful. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.

Conclusion and Outlook

The synthesis of this compound can be successfully achieved through two primary strategies. The [3+2] cycloaddition offers a direct, atom-economical route but requires careful optimization to control regioselectivity and manage the hazards of azide reagents. The N-arylation of a pre-formed tetrazole provides a more controlled, highly regioselective alternative that often results in higher yields and simpler purification, making it a preferred method for laboratory-scale and discovery chemistry applications where isomeric purity is paramount. The choice of method will ultimately be guided by the specific needs of the research program, balancing factors of scalability, cost, safety, and the critical need for isomeric purity.

References

-

Safaei-Ghomi, J., Paymard-Samani, S., Zahraie, Z., & Shahbazi-Alavi, H. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100.

- Synthesis and antimicrobial evaluation of 2-(5-(substituted phenyl-1H-tetrazol-1-yl) pyridines. (n.d.). ResearchGate.

-

Himo, F., Demko, Z. P., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.

-

Pravst, I., Zupan, M., & Iskra, J. (2008). Pt(II)-Promoted [2 + 3] Cycloaddition of Azide to Cyanopyridines: Convenient Tool toward Heterometallic Structures. Inorganic Chemistry, 47(13), 5699–5707.

-

ChemHelpASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube.

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.

- Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. (n.d.).

-

Alagille, D., et al. (2004). 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 14(22), 5473-5476.

-

Lyakhov, A. S., et al. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Molbank, 2023(1), M1598.

-

Khan, I., et al. (2016). Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. RSC Advances, 6(102), 100346-100354.

- Synthesis of Fused Pyridine Derivatives. (n.d.).

- Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. (n.d.).

-

Preparation method of 2-methyl-5-(5-bromopyridine-2-yl)tetrazole. (2017). Google Patents.

- Phenylpyridine-Based Boron Azides: Tuning Reactivity and Accessing Fluorescent Triazoles. (2025).

-

2-(2H-Tetrazol-5-yl)pyridine. (n.d.). Chem-Impex.

-

Pyridine synthesis. (n.d.). Organic Chemistry Portal.

-

Ostrovskii, V. A., et al. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 22(12), 2095.

-

Hantzsch pyridine synthesis. (n.d.). ChemTube3D.

-

Pyridine, 2-(2-phenyl-2H-tetrazol-5-yl)-. (n.d.). ChemicalBook.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. nanomedicine-rj.com [nanomedicine-rj.com]

- 8. sci-hub.st [sci-hub.st]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyridine, 2-(2-phenyl-2H-tetrazol-5-yl)- | 507270-06-6 [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages extensive data from its close structural analogue, 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine, and its precursor, 2-(2H-tetrazol-5-yl)pyridine, to provide a well-rounded and predictive analysis. The guide covers the synthesis, structural elucidation through spectroscopic methods (NMR, IR, Mass Spectrometry), and key physical properties including melting point, solubility, and thermal stability. Detailed experimental protocols, data interpretation, and potential applications, particularly in drug discovery, are discussed to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's characteristics.

Introduction: The Significance of the Phenyltetrazolyl-Pyridine Scaffold

The fusion of a pyridine ring with a phenyl-substituted tetrazole moiety in this compound creates a unique molecular architecture with considerable potential in various scientific domains. The tetrazole ring, a bioisosteric analogue of the carboxylic acid group, imparts metabolic stability and the ability to participate in hydrogen bonding, crucial for molecular recognition in biological systems. The pyridine ring, a common motif in pharmaceuticals, offers basicity and a scaffold for diverse functionalization. This combination has led to the exploration of similar structures as potent and selective antagonists for receptors such as the metabotropic glutamate receptor 5 (mGlu5), highlighting their potential in the development of novel therapeutics for neurological disorders.[1][2]

This guide aims to provide a detailed exposition of the synthesis and physicochemical properties of this compound, offering valuable insights for its potential application in drug design and materials science.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the synthesis of the precursor, 2-(2H-tetrazol-5-yl)pyridine, followed by an N-arylation reaction. A plausible and efficient method for the N-arylation is the Chan-Evans-Lam (CEL) copper-catalyzed cross-coupling reaction.[3]

Synthesis of the Precursor: 2-(2H-tetrazol-5-yl)pyridine

The precursor, 2-(2H-tetrazol-5-yl)pyridine, is synthesized from 2-cyanopyridine via a [3+2] cycloaddition reaction with an azide source.

Experimental Protocol:

-

To a solution of 2-cyanopyridine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add sodium azide (1.5 equivalents) and a proton source like ammonium chloride (1.5 equivalents).

-

Heat the reaction mixture at a temperature ranging from 100 to 120 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution with a dilute acid (e.g., 2M HCl) to a pH of approximately 3-4 to precipitate the product.

-

Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-(2H-tetrazol-5-yl)pyridine as a white solid.[4]

N-Arylation via Chan-Evans-Lam Coupling

The final step involves the coupling of 2-(2H-tetrazol-5-yl)pyridine with phenylboronic acid. The CEL coupling is advantageous due to its mild reaction conditions and tolerance of various functional groups.

Experimental Protocol:

-

In a reaction vessel, combine 2-(2H-tetrazol-5-yl)pyridine (1 equivalent), phenylboronic acid (1.5-2 equivalents), a copper catalyst such as copper(II) acetate or copper(I) oxide (5-10 mol%), and a base like pyridine or triethylamine (2 equivalents) in a suitable solvent like dichloromethane (DCM) or methanol.

-

Stir the reaction mixture at room temperature under an air or oxygen atmosphere. The reaction is typically complete within 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford this compound.[3]

Causality Behind Experimental Choices:

-

The use of a copper catalyst is crucial for facilitating the C-N bond formation between the tetrazole nitrogen and the phenyl ring of the boronic acid.

-

The base is necessary to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.

-

An oxygen atmosphere is often beneficial as it can reoxidize Cu(I) to the active Cu(II) species, thus maintaining the catalytic cycle.

Diagram of Synthesis Workflow:

Caption: Synthesis workflow for this compound.

Structural Elucidation and Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pyridine and phenyl rings. The pyridine protons will likely appear in the downfield region (δ 7.5-9.0 ppm) due to the electron-withdrawing effect of the nitrogen atom. The phenyl protons should resonate in the aromatic region (δ 7.4-8.2 ppm).

¹³C NMR: The carbon NMR spectrum will exhibit signals corresponding to the carbon atoms of the pyridine and phenyl rings, as well as the carbon atom of the tetrazole ring. The tetrazole carbon is expected to appear significantly downfield (around δ 164 ppm).[3]

Table 1: Comparative NMR Data of 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine [3]

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR (DMSO-d₆) | 9.37 (d, J = 2.6 Hz, 1H), 8.83 (dd, J = 4.8, 1.5 Hz, 1H), 8.57 (ddd, J = 8.3, 2.7, 1.5 Hz, 1H), 8.22–8.16 (m, 2H), 7.78–7.74 (dd, J = 8.3, 4.8 Hz, 1H), 7.68–7.57 (m, 3H) |

| ¹³C NMR (DMSO-d₆) | 164.85, 151.09, 141.09, 131.17, 129.43, 128.00, 126.75, 124.87 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H stretching (around 3000-3100 cm⁻¹), C=N and C=C stretching vibrations of the pyridine and tetrazole rings (in the 1400-1600 cm⁻¹ region), and N=N stretching of the tetrazole ring.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. The fragmentation pattern in the mass spectrum is expected to be characteristic of 2,5-disubstituted tetrazoles. A prominent fragmentation pathway involves the loss of a nitrogen molecule (N₂) from the tetrazole ring to form a nitrilimine intermediate.[3]

Proposed Mass Spectrometry Fragmentation Pathway:

Caption: Proposed fragmentation of this compound.

Physicochemical Properties

Physical State and Appearance

Based on related compounds, this compound is expected to be a white to off-white crystalline solid at room temperature.[4]

Melting Point

The melting point is a crucial indicator of purity. The precursor, 2-(2H-tetrazol-5-yl)pyridine, has a melting point of 216-220 °C.[4] The related isomer, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, has a reported melting point of 120.3 ± 0.2 °C as determined by DSC.[3] The melting point of the title compound is anticipated to be in a similar range.

Solubility

The solubility of this compound is predicted to be low in non-polar solvents and higher in polar aprotic solvents.

Table 2: Predicted Solubility Profile

| Solvent | Predicted Solubility | Rationale |

| Water | Low | The molecule has significant non-polar character from the phenyl and pyridine rings. |

| Methanol, Ethanol | Moderate | The pyridine nitrogen can act as a hydrogen bond acceptor. |

| Dichloromethane | Moderate | A good solvent for many organic compounds. |

| Dimethylformamide (DMF) | High | A strong polar aprotic solvent capable of dissolving a wide range of compounds. |

| Dimethyl sulfoxide (DMSO) | High | A strong polar aprotic solvent, often used for NMR of similar compounds. |

Thermal Stability

Differential Scanning Calorimetry (DSC) of the related isomer, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, revealed that it undergoes thermal degradation at 142.5 °C after melting.[3] This suggests that 2,5-disubstituted tetrazoles can have limited thermal stability, likely due to the facile elimination of dinitrogen (N₂) from the tetrazole ring at elevated temperatures.[3] It is therefore recommended to handle this compound with care at elevated temperatures.

Potential Applications in Drug Discovery

The structural motifs present in this compound make it a promising candidate for drug discovery endeavors. The demonstrated activity of a closely related compound as a potent and selective mGlu5 receptor antagonist underscores the potential of this scaffold in developing treatments for central nervous system disorders such as anxiety, depression, and Fragile X syndrome.[1] The pyridine and phenyl rings offer multiple sites for substitution, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties through medicinal chemistry efforts.

Logical Relationship of Structure to Application:

Caption: Relationship between structure and potential drug discovery applications.

Conclusion

This technical guide has provided a detailed, albeit predictive, analysis of the physicochemical properties of this compound. By drawing upon robust data from its close structural analogues, a comprehensive picture of its synthesis, spectroscopic characteristics, and physical properties has been constructed. The insights provided herein are intended to serve as a valuable resource for researchers in medicinal chemistry and materials science, facilitating the exploration and utilization of this promising molecular scaffold in their respective fields. Further experimental validation of the predicted properties is encouraged to fully elucidate the potential of this compound.

References

-

Huang, D., Poon, S. F., Chapman, D. F., Chung, J., Cramer, M., Reger, T. S., Roppe, J. R., Tehrani, L., Cosford, N. D., & Smith, N. D. (2004). 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl)pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 14(22), 5473–5476. [Link]

-

Huang, D., Poon, S. F., Chapman, D. F., Chung, J., Cramer, M., Reger, T. S., Roppe, J. R., Tehrani, L., Cosford, N. D., & Smith, N. D. (2004). 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. PubMed. [Link]

-

Gaponik, P. N., Voitekhovich, S. V., Lyakhov, A. S., Ivashkevich, O. A., & Rak, M. A. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Molbank, 2023(1), M1598. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-chloro-3-(2-phenyl-2H-tetrazol-5-yl)pyridine. PubChem. Retrieved January 20, 2026, from [Link]

-

ChemSrc. (n.d.). 5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole. Retrieved January 20, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine. Retrieved January 20, 2026, from [Link]

-

ODM. (n.d.). 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE. Retrieved January 20, 2026, from [Link]

-

Gaponik, P. N., Voitekhovich, S. V., Lyakhov, A. S., Ivashkevich, O. A., & Rak, M. A. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. ResearchGate. [Link]

-

Masood, A., Khan, M. A., Asiri, A. M., Al-Amri, J. F., & Al-Youbi, A. O. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. [Link]

-

Gaponik, P. N., Voitekhovich, S. V., Lyakhov, A. S., Ivashkevich, O. A., & Rak, M. A. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. MDPI. [Link]

-

Kamal, A., Reddy, K. S., Kumar, M. P., & Prasad, B. R. (2004). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry, 47(23), 5673-5680. [Link]

-

Huang, D., Poon, S. F., Chapman, D. F., Chung, J., Cramer, M., Reger, T. S., Roppe, J. R., Tehrani, L., Cosford, N. D., & Smith, N. D. (2004). 2-{2-[3-(Pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl}pyridine: A Highly Potent, Orally Active, Metabotropic Glutamate Subtype 5 (mGlu5) Receptor Antagonist. ResearchGate. [Link]

-

Masood, A., Khan, M. A., Asiri, A. M., Al-Amri, J. F., & Al-Youbi, A. O. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. [Link]

Sources

A Guide to the Structural Analysis of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine: Synthesis, Spectroscopy, and Computational Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Phenyl-2H-tetrazol-5-yl)pyridine is a heterocyclic compound of significant interest due to its versatile applications in coordination chemistry, materials science, and medicinal chemistry. Its structural framework, featuring both a pyridine and a tetrazole ring, allows for diverse chemical interactions and functionalities. This technical guide provides a comprehensive examination of the structural analysis of this molecule. It details a common synthetic pathway and explores the core analytical techniques used for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, the guide delves into the definitive structural elucidation by single-crystal X-ray diffraction and correlates experimental findings with theoretical models derived from Density Functional Theory (DFT) calculations. The structural insights gained are then contextualized within the molecule's primary applications, particularly its role as a bidentate ligand in coordination chemistry and as a bioisostere in drug design.

Introduction

Pyridyl-tetrazole derivatives represent a class of compounds that have garnered considerable attention for their multifaceted applications.[1] this compound (PTP) stands as a notable example, integrating the electron-donating pyridine moiety with the metabolically stable tetrazole ring. This unique combination makes it a powerful building block in various scientific domains.

In coordination chemistry , the nitrogen atoms of both the pyridine and tetrazole rings can act as donor sites, enabling the formation of stable chelate complexes with a wide range of metal ions.[2][3] These metal-organic frameworks and complexes are explored for their potential in catalysis, luminescence, and as functional materials.[2][4]

In drug development , the tetrazole ring is widely recognized as a bioisostere of the carboxylic acid group.[5][6] This substitution can enhance a molecule's metabolic stability, lipophilicity, and oral bioavailability, making it a crucial strategy in modern medicinal chemistry to optimize lead compounds.[7][8] Derivatives of PTP have been investigated for their potential as antagonists for receptors like the metabotropic glutamate subtype 5 (mGlu5) receptor.[9]

This guide aims to provide a detailed, application-oriented structural analysis of PTP, explaining the causality behind experimental choices and grounding all claims in authoritative data.

Synthesis and Characterization

The synthesis of 2,5-disubstituted tetrazoles is a well-established field. A common and effective method for synthesizing PTP involves the [3+2] cycloaddition reaction between 2-cyanopyridine and phenyl azide. This is often followed by N-arylation if starting from a 1H-tetrazole precursor. A related synthesis involves the Chan-Evans-Lam coupling of 5-(pyridin-2-yl)-1H-tetrazole with a phenylboronic acid.[10][11]

Experimental Protocol: Synthesis via Chan-Evans-Lam Coupling

This protocol describes a copper-catalyzed N-arylation of a pre-formed pyridyl-tetrazole.

-

Reaction Setup : In a round-bottom flask, combine 5-(pyridin-2-yl)-1H-tetrazole (1 mmol), phenylboronic acid (1.2 mmol), and anhydrous copper(II) acetate (1.5 mmol).

-

Solvent and Base : Add a suitable solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (10 mL) and a base like pyridine or triethylamine (3 mmol).

-

Reaction Conditions : Stir the mixture at room temperature under an air atmosphere for 24-48 hours. The open-air condition is often sufficient for the oxidation of Cu(I) to Cu(II) in the catalytic cycle.

-

Monitoring : Track the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification : Upon completion, filter the reaction mixture to remove the copper catalyst. Wash the filtrate with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.[10][11]

The rationale for this method lies in its relatively mild conditions and tolerance for various functional groups, avoiding the need for potentially hazardous reagents like sodium azide in the final step.

Spectroscopic Analysis

Spectroscopic methods are fundamental to confirming the identity and purity of the synthesized PTP.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the primary tools for verifying the covalent framework of the molecule.

-

¹H NMR : The spectrum will show distinct signals for the protons on the pyridine and phenyl rings. The pyridine protons typically appear in the downfield region (δ 7.5-9.0 ppm) due to the electron-withdrawing effect of the nitrogen atom. The phenyl protons will appear in the aromatic region (δ 7.0-8.5 ppm). Integration of the signals confirms the ratio of protons in the molecule.

-

¹³C NMR : The carbon spectrum provides critical information. A key diagnostic signal is the carbon of the tetrazole ring (C5), which resonates at approximately δ 164-165 ppm for the 2,5-disubstituted isomer.[10] This is a crucial differentiator from the 1,5-disubstituted isomer, whose tetrazole carbon appears about 10 ppm upfield.[10]

| Assignment | ¹H NMR (ppm, DMSO-d₆) | ¹³C NMR (ppm, DMSO-d₆) |

| Pyridine Ring | 7.75 - 9.40 (m, 4H) | 124.8 - 151.1 |

| Phenyl Ring | 7.55 - 8.25 (m, 5H) | 126.7 - 131.2 |

| Tetrazole Carbon (C5) | - | ~164.8 |

| Table 1: Representative NMR Data for PTP derivatives. Data compiled from similar structures reported in the literature.[10][12] |

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule through their characteristic vibrational frequencies.

-

Aromatic C-H Stretch : Signals typically appear above 3000 cm⁻¹.

-

C=N and N=N Stretches : The tetrazole and pyridine rings exhibit a series of characteristic stretches in the 1400-1600 cm⁻¹ region.

-

Ring Vibrations : A complex fingerprint region below 1400 cm⁻¹ is unique to the overall molecular structure.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which validates the elemental composition.

-

Molecular Ion Peak ([M+H]⁺) : For PTP (C₁₂H₉N₅), the expected monoisotopic mass is approximately 223.0858. In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z ≈ 224.0936.[10]

-

Fragmentation : A characteristic fragmentation pattern for 2,5-disubstituted tetrazoles is the loss of a neutral nitrogen molecule (N₂), resulting in a prominent [M+H - 28]⁺ fragment.[13]

Crystallographic Analysis: The Definitive Structure

While spectroscopy confirms the connectivity, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Protocol: Crystal Growth

-

Solvent Selection : Dissolve the purified PTP in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or acetonitrile) at an elevated temperature to achieve saturation.

-

Slow Evaporation : Allow the solvent to evaporate slowly and undisturbed at room temperature over several days. High-quality single crystals suitable for diffraction are often obtained through this method.

Analysis of Crystal Structure

X-ray analysis of PTP and its derivatives reveals several key features:

-

Planarity : The tetrazole ring itself is planar. The phenyl and pyridine rings are often twisted relative to the central tetrazole ring. For a similar molecule, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, the angle between the tetrazole and pyridine planes was found to be about 11 degrees.[10] In other derivatives with bulky substituents, this dihedral angle can be much larger.[14]

-

Bond Lengths and Angles : The bond lengths within the pyridine and phenyl rings are typical for aromatic systems. The C-N and N-N bond lengths within the tetrazole ring are consistent with its aromatic character.

-

Intermolecular Interactions : In the crystal lattice, molecules are often linked by weak intermolecular forces such as C-H···N hydrogen bonds and π-π stacking interactions between the aromatic rings, which dictate the overall crystal packing.[14][15]

| Parameter | Typical Value | Significance |

| Tetrazole-Pyridine Dihedral Angle | 10-20° | Determines molecular conformation and steric profile. |

| C-N (tetrazole) Bond Length | ~1.33-1.35 Å | Confirms delocalized bonding within the tetrazole ring. |

| N-N (tetrazole) Bond Length | ~1.30-1.38 Å | Confirms delocalized bonding within the tetrazole ring. |

| π-π Stacking Distance | ~3.4-3.7 Å | Indicates intermolecular aromatic interactions. |

| Table 2: Representative Crystallographic Parameters for PTP and related structures.[10][15][16] |

Computational and Theoretical Analysis

Density Functional Theory (DFT) calculations are a powerful tool to complement experimental data, providing insights into the electronic structure and properties of PTP.

Workflow: DFT Calculation

-

Geometry Optimization : The molecular structure is optimized using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) to find the lowest energy conformation.[11][17]

-

Frequency Calculation : Vibrational frequencies are calculated to confirm that the optimized structure is a true energy minimum and to simulate the IR spectrum.

-

Property Calculation : NMR chemical shifts, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO/LUMO) are calculated to predict spectroscopic properties and reactivity.[18]

DFT calculations often show excellent agreement with experimental data. Calculated NMR and IR spectra can aid in the assignment of experimental signals, while the HOMO-LUMO energy gap provides information about the molecule's electronic excitability and kinetic stability.[17]

Structural Insights into Applications

The detailed structural understanding of PTP directly informs its primary applications.

Coordination Chemistry

PTP acts as an N,N'-bidentate chelating ligand. The nitrogen atom of the pyridine ring and one of the nitrogen atoms from the tetrazole ring coordinate to a metal center, forming a stable five-membered chelate ring.[1] This coordination mode is crucial for constructing metal-organic frameworks and discrete coordination complexes.[4][19] The geometry and electronic properties of the resulting complexes are dictated by the bite angle of the ligand and the coordination preference of the metal ion.[3]

Drug Development

In medicinal chemistry, the tetrazole moiety in PTP serves as a key pharmacophore. It is a well-established bioisostere for a carboxylic acid, offering a similar pKa (~4.5-4.9) but with improved metabolic stability and often greater lipophilicity.[8][20] The planarity and hydrogen bonding capacity of the tetrazole ring can enhance binding affinity to biological targets.[8] The specific 2-phenyl substitution on the tetrazole ring influences the overall shape and electronic distribution of the molecule, which is critical for its interaction with receptor binding pockets, as seen in the development of mGlu5 receptor antagonists.[9][21]

Conclusion

The structural analysis of this compound is a multi-faceted process that combines synthesis, spectroscopy, crystallography, and computational chemistry. Each technique provides a layer of information, culminating in a comprehensive understanding of the molecule's architecture and properties. This detailed structural knowledge is not merely academic; it is the foundation upon which its applications in advanced materials and rational drug design are built. Future research will likely continue to exploit this versatile scaffold to develop novel functional materials and therapeutic agents.

References

-

Bojarska, J., Ziora, Z.M., et al. (2024). Tetrazoles: A multi-potent motif in drug design. VU Research Repository. Available at: [Link]

-

Taylor & Francis Online. (2025). Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis Online. Available at: [Link]

-

ResearchGate. (2025). Bioisosteres in Drug Discovery: Focus on Tetrazole. ResearchGate. Available at: [Link]

-

TSI Journals. (2007). Inorganic CHEMISTRY. TSI Journals. Available at: [Link]

-

Royal Society of Chemistry. (2014). CrystEngComm. RSC Publishing. Available at: [Link]

-

South African Journal of Chemistry. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl₄·SiO₂. Sabinet. Available at: [Link]

-

Royal Society of Chemistry. (2016). Ag-doped Nano Magnetic γ-Fe₂O₃@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst. RSC Publishing. Available at: [Link]

-

MDPI. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. MDPI. Available at: [Link]

-

PubMed. (2014). Pyridine coordination chemistry for molecular assemblies on surfaces. National Library of Medicine. Available at: [Link]

-

PubMed. (2004). 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. National Library of Medicine. Available at: [Link]

-

ResearchGate. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. ResearchGate. Available at: [Link]

-

ResearchGate. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. ResearchGate. Available at: [Link]

-

MDPI. (2023). Molbank. MDPI. Available at: [Link]

-

ResearchGate. (2013). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: Synthesis and characterization. ResearchGate. Available at: [Link]

-

National Library of Medicine. (2017). Crystal structure, Hirshfeld surface analysis and computational studies of 5-[(prop-2-en-1-yl)sulfanyl]-1-[2-(trifluoromethyl)phenyl]-1H-tetrazole. NIH. Available at: [Link]

-

MDPI. (2021). Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles. MDPI. Available at: [Link]

-

Wikipedia. (2023). Transition metal pyridine complexes. Wikipedia. Available at: [Link]

-

Royal Society of Chemistry. (2020). Coordination compounds containing 2-pyridylselenium ligands: synthesis, structural characterization, and antibacterial evaluation. RSC Publishing. Available at: [Link]

-

National Library of Medicine. (2015). Crystal structure of 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol. NIH. Available at: [Link]

-

ResearchGate. (2020). Crystal structure of 2-(5-phenyl-1-(quinolin-2-yl)-4,5-dihydro-1 H -pyrazol-3-yl)phenol, C₂₄H₁₉N₃O. ResearchGate. Available at: [Link]

-

National Library of Medicine. (2022). Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine. NIH. Available at: [Link]

-

Semantic Scholar. (2022). Synthesis, characterization, crystal structure, hirshfeld surface analysis and DFT calculations of N-(pyridin-2-ylmethyl)furan-2-carboxamide and its molecular docking. Semantic Scholar. Available at: [Link]

-

ResearchGate. (2024). Molecular model of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine 1 with the numbering of atoms. ResearchGate. Available at: [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. ((1H-tetrazol-5-yl) methyl) pyridine-based metal coordination complexes: in situ tetrazole synthesis, crystal structures, luminescence properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. Coordination compounds containing 2-pyridylselenium ligands: synthesis, structural characterization, and antibacterial evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Pyridine coordination chemistry for molecular assemblies on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. vuir.vu.edu.au [vuir.vu.edu.au]

- 8. drughunter.com [drughunter.com]

- 9. 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Crystal structure, Hirshfeld surface analysis and computational studies of 5-[(prop-2-en-1-yl)sulfanyl]-1-[2-(trifluoromethyl)phenyl]-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. semanticscholar.org [semanticscholar.org]

- 19. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Phenyl-Tetrazolyl-Pyridine Derivatives

An In-depth Analysis for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize phenyl-tetrazolyl-pyridine compounds, a class of molecules with significant interest in medicinal chemistry and materials science. Due to the limited availability of a complete, published dataset for 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine, this document will focus on the detailed spectroscopic analysis of its close isomer, 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine , for which a complete dataset is available.[1] This well-characterized example will serve as a robust framework for understanding the spectroscopic properties of this compound class. Comparative insights and expected spectral features for the 2-pyridyl isomer will be discussed based on established principles and available data for related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For phenyl-tetrazolyl-pyridine derivatives, ¹H and ¹³C NMR provide critical information about the number and connectivity of protons and carbons, respectively.

Principles of NMR Spectroscopy in the Context of Phenyl-Tetrazolyl-Pyridine Analysis

¹H NMR spectroscopy provides information on the chemical environment of protons, their multiplicity (splitting pattern) due to coupling with neighboring protons, and the integration of signals, which is proportional to the number of protons. ¹³C NMR spectroscopy, while typically not showing coupling in broadband decoupled spectra, reveals the number of unique carbon atoms and their chemical environments.

A key diagnostic feature in the NMR spectra of 2,5-disubstituted tetrazoles is the chemical shift of the tetrazole ring carbon. The carbon in a 2,5-disubstituted tetrazole ring resonates at a significantly different chemical shift (around 164 ppm) compared to its 1,5-disubstituted counterpart (around 154 ppm).[1] This distinction is crucial for confirming the correct isomeric form of the synthesized molecule.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality NMR spectra of phenyl-tetrazolyl-pyridine compounds.

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Spectroscopic Data for 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine

The following tables summarize the ¹H and ¹³C NMR data for 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine, as reported by Lyubchyk et al.[1]

Table 1: ¹H NMR Data for 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 9.37 | d | 2.6 | 1H | Pyridine H-2 |

| 8.83 | dd | 4.8, 1.5 | 1H | Pyridine H-6 |

| 8.57 | ddd | 8.3, 2.7, 1.5 | 1H | Pyridine H-4 |

| 8.22–8.16 | m | 2H | Phenyl H-2', H-6' | |

| 7.78–7.74 | dd | 8.3, 4.8 | 1H | Pyridine H-5 |

| 7.68–7.57 | m | 3H | Phenyl H-3', H-4', H-5' |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[1]

Table 2: ¹³C NMR Data for 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine

| Chemical Shift (δ, ppm) | Assignment |

| 164.85 | Tetrazole C-5 |

| 151.09 | Pyridine C-6 |

| 141.09 | Pyridine C-2 |

| 131.17 | Phenyl C-4' |

| 129.43 | Phenyl C-3', C-5' |

| 128.00 | Pyridine C-4 |

| 126.75 | Phenyl C-2', C-6' |

| 124.87 | Pyridine C-5 |

Solvent: DMSO-d₆, Spectrometer Frequency: 101 MHz[1]

Predicted Spectroscopic Features for this compound

While a complete experimental dataset for the 2-pyridyl isomer is not available, we can predict its key NMR features based on the analysis of the 3-pyridyl isomer and related structures like 2-phenylpyridine.[2][3][4]

-

¹H NMR: The pyridine protons of the 2-pyridyl isomer are expected to show a different splitting pattern and chemical shifts compared to the 3-pyridyl isomer due to the change in the substitution pattern. The proton on C-6 of the pyridine ring is likely to be the most downfield-shifted pyridyl proton. The phenyl protons would likely appear in a similar region to those of the 3-pyridyl isomer.

-

¹³C NMR: The chemical shift of the tetrazole carbon should remain in the characteristic region for a 2,5-disubstituted tetrazole (~164-165 ppm). The chemical shifts of the pyridine carbons will be different from the 3-pyridyl isomer, reflecting the direct attachment of the tetrazole ring to C-2 of the pyridine.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Principles of IR Spectroscopy for Heterocyclic Compounds

For phenyl-tetrazolyl-pyridine derivatives, IR spectroscopy is particularly useful for identifying characteristic vibrations of the aromatic rings and the tetrazole moiety. Key vibrational modes to look for include C-H stretching of the aromatic rings, C=C and C=N stretching within the rings, and various vibrations of the tetrazole ring.

Experimental Protocol for IR Data Acquisition

A common method for obtaining the IR spectrum of a solid sample is using a Potassium Bromide (KBr) pellet.

Caption: Workflow for IR sample preparation and data acquisition.

IR Spectroscopic Data for 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine

The following table summarizes the key IR absorption bands for 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine.[1]

Table 3: Key IR Absorption Bands for 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine

| Wavenumber (cm⁻¹) | Assignment |

| 3074 | Aromatic C-H stretching |

| 2924, 2853 | Aliphatic C-H stretching (trace impurities) |

| 1583, 1530, 1484, 1450 | Aromatic C=C and C=N stretching |

| 1286, 1216, 1194 | Tetrazole and pyridine ring vibrations |

| 1021, 1009, 991 | In-plane C-H bending |

| 814, 791, 733, 693, 681 | Out-of-plane C-H bending |

Sample prepared as a KBr pellet.[1]

Expected IR Features for this compound

The IR spectrum of the 2-pyridyl isomer is expected to be broadly similar to that of the 3-pyridyl isomer, as they share the same fundamental functional groups. The aromatic C-H stretching and ring stretching vibrations should appear in similar regions. Minor differences in the fingerprint region (below 1500 cm⁻¹) would be expected due to the different substitution pattern on the pyridine ring, which would alter the ring's vibrational modes.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

Principles of UV-Vis Spectroscopy for Aromatic Systems

The phenyl, pyridine, and tetrazole rings in these molecules are all chromophores that absorb UV radiation. The conjugation between these rings influences the energy of the electronic transitions and thus the wavelength of maximum absorption (λmax).

Experimental Protocol for UV-Vis Data Acquisition

Caption: Workflow for UV-Vis sample preparation and data acquisition.

UV-Vis Spectroscopic Data for 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine

The UV-Vis absorption spectrum of 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine in ethanol exhibits three main absorption bands.[1]

Table 4: UV-Vis Absorption Data for 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| 274 | 23,600 |

| 236 | 26,200 |

| 202 | ~40,000 |

Solvent: Ethanol[1]

Expected UV-Vis Features for this compound

The UV-Vis spectrum of the 2-pyridyl isomer is anticipated to show absorption bands in a similar region to the 3-pyridyl isomer, as the overall chromophoric system is similar. However, the position of the pyridine nitrogen relative to the tetrazole ring can influence the extent of electronic communication between the rings, potentially leading to slight shifts in the λmax values and changes in the molar absorptivity.

Conclusion

This technical guide has provided a detailed framework for the spectroscopic characterization of phenyl-tetrazolyl-pyridine derivatives, using the fully characterized 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine as a primary example. The principles, experimental protocols, and interpretation of NMR, IR, and UV-Vis data have been discussed in detail. While a complete experimental dataset for this compound is not currently available in the cited literature, the provided analysis and predictions offer a solid foundation for researchers working with this and related compounds. The distinct NMR chemical shift of the tetrazole carbon remains a critical diagnostic tool for distinguishing between 2,5- and 1,5-disubstituted tetrazole isomers.

References

- D. P. G. L. C. D. S. L. C. F. S. H.

-

Lyubchyk, S., Gaponova, A., Lyubchyk, A., & Rusanov, E. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Molbank, 2023(1), M1598. [Link]

- FT-IR spectra of 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]propyl-N,N-dimethylamine(L1) in KBr.

- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry.

- Spectroscopic Data Comparison of 5-Carboxy-2-(5-tetrazolyl)-pyridine Isomers: A Guide for Researchers. Benchchem.

-

Huang, D., Poon, S. F., Chapman, D. F., Chung, J., Cramer, M., Reger, T. S., Roppe, J. R., Tehrani, L., Cosford, N. D. P., & Smith, N. D. (2004). 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 14(22), 5473–5476. [Link]

- Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. The Royal Society of Chemistry.

- 2-Phenylpyridine(1008-89-5) 1H NMR spectrum. ChemicalBook.

- 2-Phenylpyridine(1008-89-5) 13C NMR spectrum. ChemicalBook.

- Synthesis, UV/Vis and Fluorescence studies of Naphthoquinone Pyridyl Tetrazole-based Chemical Probe. Indian Journal of Pharmaceutical Sciences.

- 1H-NMR spectra of 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]propyl-N,N-dimethylamine(L1) in CDCl3 solvent.

- Masood, A., Khan, M. A., Ahmad, I., & Breena. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-pentanamido)

- (PDF) 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine.

- 2-(2H-Tetrazol-5-yl)pyridinium nitrate. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3131.

- 5-BROMO-2-(2H-TETRAZOL-5-YL)PYRIDINE. precisionFDA.

Sources

Thermal stability and decomposition of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine

Authored by: A Senior Application Scientist

Foreword: Proactive Thermal Analysis in Pharmaceutical Development

In the landscape of modern drug discovery, the tetrazole moiety has emerged as a "privileged scaffold," valued for its role as a bioisostere of carboxylic acids and its presence in over 20 FDA-approved drugs.[1][2][3] The fusion of a tetrazole ring with a pyridine nucleus, as seen in this compound, presents a molecular architecture of significant interest for developing novel therapeutics, potentially targeting a wide array of biological pathways.[4][5] However, the high nitrogen content and inherent ring strain of the tetrazole ring, while beneficial for its chemical properties, also necessitate a thorough understanding of its thermal stability.[6]

This guide is designed for researchers, chemists, and drug development professionals who are synthesizing or working with this compound and related compounds. The thermal behavior of a compound is a critical parameter that influences its synthesis, purification, formulation, storage, and ultimately, its safety profile. A lack of understanding in this area can lead to unforeseen hazards, including runaway reactions and explosions. This document provides a comprehensive framework for evaluating the thermal stability and decomposition pathway of this compound, moving from theoretical principles to practical experimental design and data interpretation.

Theoretical Framework: The Energetic Nature of 2,5-Disubstituted Tetrazoles

The thermal decomposition of tetrazoles is a well-documented area of study, particularly due to their use in energetic materials.[6] For 2,5-disubstituted tetrazoles, the prevailing decomposition mechanism involves the thermal extrusion of a molecule of nitrogen (N₂).[7][8] This process is typically a unimolecular reaction that proceeds through a high-energy nitrilimine intermediate.

The general pathway can be summarized as follows:

2,5-Disubstituted Tetrazole → [Nitrilimine Intermediate] + N₂

This decomposition is often highly exothermic, a fact that must be at the forefront of any experimental design involving the heating of this class of compounds. The ease of N₂ elimination is a key factor contributing to the relatively low thermal stability of some tetrazole derivatives.[7] For instance, the related compound 3-(5-phenyl-2H-tetrazol-2-yl)pyridine has been shown to undergo thermal degradation shortly after melting, with a recorded exothermic peak at 142.5 °C.[7] This precedent underscores the necessity of a careful thermal evaluation of this compound.

Core Experimental Techniques for Thermal Analysis

To fully characterize the thermal properties of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential.[9] These simultaneous techniques provide complementary information on mass changes and heat flow as a function of temperature.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[10] For this compound, TGA will be crucial for identifying the onset temperature of decomposition (where mass loss begins) and quantifying the mass loss associated with the elimination of N₂ and other potential gaseous byproducts.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[10] This technique allows for the determination of melting points, crystallization events, and the enthalpy (exothermic or endothermic nature) of decomposition. For a potentially energetic compound like this, identifying a sharp, significant exothermic event is a critical safety indicator.

Proposed Experimental Workflow

The following diagram outlines a systematic workflow for the thermal analysis of this compound.

Caption: Experimental workflow for thermal analysis.

Detailed Experimental Protocol

The following is a self-validating protocol for the thermal analysis of this compound.

Objective: To determine the melting point, thermal stability, and decomposition characteristics of this compound.

Instrumentation: Simultaneous Thermal Analyzer (STA) capable of TGA/DSC measurements.[9][11]

Materials:

-

This compound, high purity (>98%).

-

Inert purge gas (e.g., high-purity nitrogen or argon).

-

Aluminum or ceramic sample pans.

Procedure:

-

Instrument Calibration: Ensure the STA is calibrated for temperature and heat flow according to the manufacturer's specifications, typically using standard reference materials like indium and zinc.

-

Sample Preparation:

-

Accurately weigh 1-3 mg of the sample into a tared TGA/DSC pan. A smaller sample size is crucial to minimize the risk of a rapid, energetic event and to ensure good thermal contact.

-

Record the exact mass.

-

-

Experimental Setup:

-

Place the sample pan in the instrument.

-

Set the purge gas flow rate to a constant value, typically 20-50 mL/min, to ensure an inert atmosphere and to sweep away any gaseous decomposition products.[12]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of ~25-30°C.

-

Ramp the temperature at a linear heating rate of 10°C/min up to a final temperature of approximately 400°C. The final temperature should be sufficient to ensure complete decomposition is observed.

-

-

Data Collection:

-

Simultaneously record the sample mass (TGA), differential heat flow (DSC), and temperature.

-

-

(Optional) Kinetic Study:

-

Repeat the experiment using different heating rates (e.g., 5, 10, 15, and 20°C/min) to gather data for kinetic analysis.

-

Anticipated Results and Data Interpretation

Based on the known behavior of similar tetrazole compounds, a hypothetical set of results for this compound is presented below for illustrative purposes.

Data Summary Table

| Parameter | Anticipated Value | Source of Data | Interpretation |

| Melting Point (Tₘ) | 120 - 140 °C | DSC (Endotherm Peak) | Indicates the transition from solid to liquid phase. |

| Onset of Decomposition (Tₒₙₛₑₜ) | 140 - 160 °C | TGA (Start of Mass Loss), DSC (Start of Exotherm) | The temperature at which the compound begins to degrade. A small gap between Tₘ and Tₒₙₛₑₜ suggests instability in the molten state.[7] |

| Decomposition Peak (Tₚₑₐₖ) | 150 - 180 °C | DSC (Exotherm Peak Maximum) | The temperature at which the decomposition reaction rate is at its maximum. |

| Mass Loss | ~25% | TGA | The expected mass loss for the extrusion of one N₂ molecule (Molar Mass = 28.02 g/mol ) from this compound (Molar Mass = 223.24 g/mol ) is approximately 12.5%. A larger mass loss would indicate further fragmentation. |

| Enthalpy of Decomposition (ΔHₔₑₑₒₘₚ) | Highly Exothermic | DSC (Area under Exotherm Peak) | A large negative value confirms a significant release of energy during decomposition, highlighting a potential thermal hazard. |

Interpreting the TGA/DSC Curves

-

DSC Curve: An initial endothermic peak corresponding to the melting of the compound is expected. This would be immediately followed by a large, sharp exothermic peak, indicating the decomposition of the molecule.[7] The area of this exotherm is proportional to the energy released.

-

TGA Curve: A stable baseline is expected until the onset of decomposition. A sharp drop in mass should coincide with the exothermic event observed in the DSC curve. The percentage of mass loss in this initial step can be compared to the theoretical value for N₂ loss to confirm the initial decomposition step. Further mass loss at higher temperatures would indicate the breakdown of the remaining molecular fragments.

Proposed Decomposition Mechanism

The primary decomposition pathway for this compound is proposed to initiate with the cleavage of the N-N bond in the tetrazole ring, leading to the extrusion of molecular nitrogen and the formation of a highly reactive nitrilimine intermediate.

Caption: Proposed initial decomposition of this compound.

This nitrilimine intermediate is unstable and can undergo various subsequent reactions, such as cyclization or fragmentation, leading to a complex mixture of final products at higher temperatures. Identifying these secondary products would require more advanced techniques like TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR).

Safety, Handling, and Storage

The potential for a rapid and energetic decomposition of this compound necessitates strict safety protocols.

-

Handling: Always handle the compound in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Avoid grinding or applying mechanical shock to the material.

-

Heating: When heating the compound, whether for reaction or analysis, always use a protective blast shield. Never heat the material in a sealed container. Scale-up of any reaction involving this compound should only be attempted after a thorough thermal hazard assessment.

-

Storage: Store the compound in a cool, dry place away from heat sources and direct sunlight.

Conclusion

While this compound represents a promising scaffold for pharmaceutical research, its tetrazole core demands a proactive and thorough evaluation of its thermal properties. The combination of TGA and DSC provides a powerful and essential toolkit for this characterization. By following the protocols and interpretation guidelines laid out in this document, researchers can obtain a clear understanding of the compound's thermal stability, identify potential hazards, and ensure its safe handling and application in the laboratory and beyond. This foundational knowledge is indispensable for the successful and responsible development of new chemical entities.

References

-

Guidechem. Unlocking Tetrazole's Potential: A Comprehensive Guide to Tetrazole Uses.

-

Wei, C. X., et al. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 20(4), 5528-5553.

-

ChemicalBook. Pyridine, 2-(2-phenyl-2H-tetrazol-5-yl)-.

-

PubChem. 2-chloro-3-(2-phenyl-2H-tetrazol-5-yl)pyridine.

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.).

-

Life Chemicals. (2024). Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry.

-

Al-Nahrain Journal of Science. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. ANJS, 26(1), 1-7.

-

ResearchGate. (n.d.). TGA-DSC thermogram of materials I and II.

-

Huang, D., et al. (2004). 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 14(22), 5473-6.

-

Chem-Impex. 2-(2H-Tetrazol-5-yl)pyridine.

-

NETZSCH. Simultaneous Thermal Analyzer – STA 449 F5 Jupiter.

-

Yao, W., et al. (2022). Thermal hazard and pyrolysis mechanism of tetrazolo[1,5-a]pyridine by TG, DSC, ARC, TG-MS and DFT methods. Journal of Hazardous Materials, 424(Pt C), 127537.

-

IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).

-

Gaponik, P. N., et al. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Molbank, 2023(1), M1598.

-

Ding, X., et al. (2022). Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ). Energetic Materials Science and Technology, 1(1), 13.

-

ResearchGate. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine.

-

ResearchGate. (2022). Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ).

-

Masood, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908.

-

Ma, M., et al. (2022). Thermodynamic properties, decomposition kinetics of 2-(5-amino-2H-tetrazol-1-yl)-4-amine-3,5-dinitropyridine. Journal of Molecular Modeling, 28(4), 79.

-

ResearchGate. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.

-

Liu, S., et al. (2025). Thermal Behavior and Decomposition Mechanism of 2,2-Azobi[4,5-bis (tetrazole-5-yl)]-1,2,3-triazole. Chinese Journal of Energetic Materials, 33(5), 477-484.

-

ResearchGate. (2024). Decomposition products of tetrazoles.

-

Masood, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908.

-

NETZSCH. Simultaneous Thermal Analyzer (STA/TGA-DSC).

-

ResearchGate. (n.d.). Thermal hazard analysis and initial decomposition mechanism of 5-(4-pyridyl)tetrazolate-methylene tetrazole.

-

ResearchGate. (n.d.). Synthesis, Characterization and Thermal Studies on Poly (2-methyl-5-vinyl tetrazole): An Insensitive Energetic Binder.

Sources

- 1. Page loading... [guidechem.com]

- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. maxapress.com [maxapress.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. iitk.ac.in [iitk.ac.in]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 12. researchgate.net [researchgate.net]

Solubility of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine in common solvents

An In-depth Technical Guide to the Solubility of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development, largely due to the established roles of both tetrazole and pyridine moieties in bioactive molecules.[1][2][3] A fundamental physicochemical property that governs the compound's utility, from synthesis and purification to formulation and bioavailability, is its solubility. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in common laboratory solvents. It offers a systematic protocol for qualitative and quantitative solubility analysis, discusses the key factors influencing solubility, and provides a predicted solubility profile based on the compound's structural features and the general characteristics of tetrazole derivatives.

Introduction to this compound

This compound belongs to a class of nitrogen-rich heterocyclic compounds that have garnered considerable attention in pharmaceutical sciences.[2] The molecule incorporates a pyridine ring, a common feature in many drugs, and a tetrazole ring, which is often employed as a bioisostere for a carboxylic acid group.[3] This bioisosteric replacement can enhance metabolic stability and improve lipophilicity, thereby favorably impacting a molecule's pharmacokinetic profile.[3][4] The compound's structure, featuring aromatic rings and multiple nitrogen atoms, suggests a nuanced solubility behavior that is critical to understand for its application in drug discovery and development.[1][5][6][7][8]

Theoretical Framework of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another.[9] Key factors influencing the solubility of this compound include:

-

Polarity: The presence of a phenyl group contributes to the molecule's nonpolar character, while the pyridine and tetrazole rings, with their nitrogen heteroatoms, introduce polarity. The overall polarity will determine its affinity for polar or nonpolar solvents.

-

Hydrogen Bonding: The nitrogen atoms in the pyridine and tetrazole rings can act as hydrogen bond acceptors. This capability is expected to enhance solubility in protic solvents like water and alcohols.

-

Acidic/Basic Nature: The tetrazole ring imparts a weak acidic character, with a pKa comparable to carboxylic acids.[10][11] The pyridine ring, on the other hand, is weakly basic. This amphoteric nature suggests that the compound's solubility will be pH-dependent, with increased solubility in aqueous basic and acidic solutions.

Systematic Qualitative Solubility Analysis Protocol

A systematic approach to determining the qualitative solubility of an organic compound involves testing its solubility in a sequence of solvents with varying properties.[12][13][14][15]

Experimental Protocol

-

Sample Preparation: Place approximately 20-30 mg of finely powdered this compound into a clean, dry test tube.

-

Solvent Addition: Add the chosen solvent dropwise, with vigorous shaking after each addition, up to a total volume of 1 mL.

-

Observation: A compound is considered "soluble" if a homogenous solution forms with no suspended particles.

Recommended Solvent Sequence and Interpretation

The following flowchart illustrates a standard sequence for qualitative solubility testing:

Caption: Qualitative Solubility Analysis Workflow

Quantitative Solubility Determination: The Shake-Flask Method

For drug development and other applications requiring precise solubility data, a quantitative method such as the shake-flask technique is employed.[16]

Experimental Protocol

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to remove all solid particles.

-

Concentration Analysis: Accurately determine the concentration of the dissolved compound in a known volume of the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or NMR).

-

Calculation: Express the solubility as mg/mL or mol/L.

Caption: Shake-Flask Method for Quantitative Solubility

Predicted Solubility Profile

While experimental determination is essential, a predicted solubility profile can guide solvent selection. Based on the chemical structure and general properties of tetrazole derivatives, the following qualitative solubilities are anticipated:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The presence of N-heteroatoms allows for hydrogen bonding, but the phenyl group may limit high solubility in water. Solubility in alcohols is expected to be higher. |